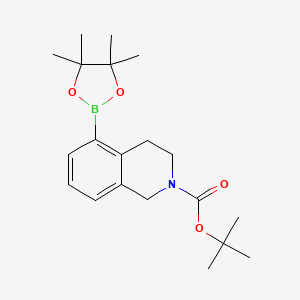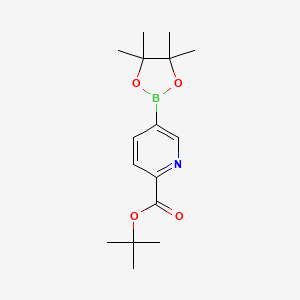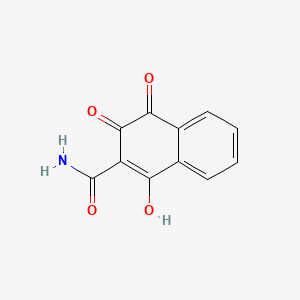
2-Carbamoyl-3-hydroxy-1,4-naphthoquinone
説明
2-Carbamoyl-3-hydroxy-1,4-naphthoquinone is a natural quinonoid compound found in several plants . It is a yellow powder with a molecular formula of C11H7NO4 and a molecular weight of 217.178 .
Synthesis Analysis
A series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives with a variety of side chains were successfully synthesized by Mannich reaction of 2-hydroxy-1,4-naphthoquinone (lawsone) with selected amines and aldehydes .Molecular Structure Analysis
The molecular structure of 2-Carbamoyl-3-hydroxy-1,4-naphthoquinone consists of a 1,4-naphthoquinone core with a carbamoyl group at the 2-position and a hydroxy group at the 3-position .Chemical Reactions Analysis
Naphthoquinones are known for their high reactivity. They are easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .Physical And Chemical Properties Analysis
2-Carbamoyl-3-hydroxy-1,4-naphthoquinone has a density of 1.6±0.1 g/cm3 . The boiling point is 454.2±45.0 °C at 760 mmHg .科学的研究の応用
Antibacterial and Modulatory Activities: Research indicates that derivatives of 2-hydroxy-quinones, including 2-Carbamoyl-3-hydroxy-1,4-naphthoquinone, have shown potential in antibacterial activities and could be used in combination with aminoglycosides as a therapeutic alternative for bacterial resistance (Figueredo et al., 2020).
Presence in Natural Extracts: This compound has been isolated from the methanol extract of Rubia cordifolia, indicating its natural occurrence and potential for pharmaceutical applications (Koyama et al., 1992).
Application in HPLC Labeling: It has been developed as a sensitive labeling agent for hydroxysteroids in high-performance liquid chromatography (HPLC) with electrochemical detection (Nakajima et al., 1993).
Metabolic Studies: The metabolism of related 2-hydroxy-3-alkyl-1,4-naphthoquinones has been studied in human subjects, providing insights into their pharmacokinetics and potential therapeutic applications (Fieser et al., 1948).
Toxicity Evaluation: The toxicity of 2-hydroxy-3-alkyl-1,4-naphthoquinones, which are structurally related, has been compared in rats to understand their safety profile (Munday et al., 1995).
Biochemical Applications: Studies have explored the potential of 1,4-naphthoquinones, including 2-Carbamoyl-3-hydroxy-1,4-naphthoquinone, in inhibiting amyloid aggregation, suggesting their potential in treating Alzheimer's disease (Bermejo-Bescós et al., 2010).
Antimicrobial Lead Structure: New naphthoquinone compounds have been evaluated for their potential as antibacterial lead structures against bacterial biofilms, including methicillin-resistant Staphylococcus aureus (MRSA) (Moreira et al., 2017).
Synthesis and Antimalarial Potential: The synthesis of 2-Carbamoyl-3-hydroxy-1,4-naphthoquinone derivatives and their evaluation as potent antimalarial agents have been a focus of recent research (Paengsri et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-hydroxy-3,4-dioxonaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c12-11(16)7-8(13)5-3-1-2-4-6(5)9(14)10(7)15/h1-4,13H,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZRQVHNKDYYLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carbamoyl-3-hydroxy-1,4-naphthoquinone | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



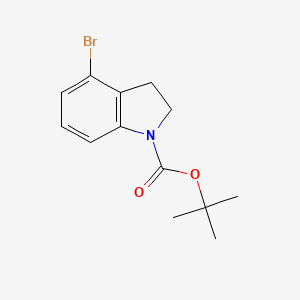
![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)
![7-Oxa-3-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B592303.png)
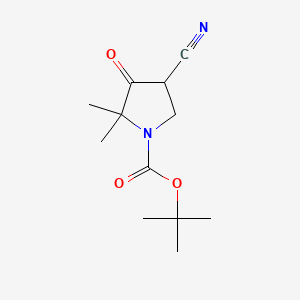
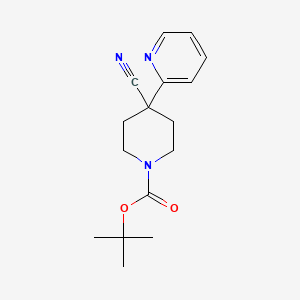
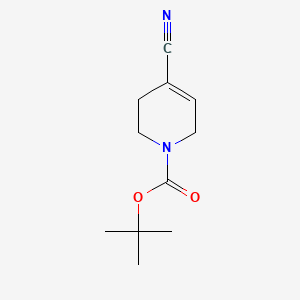
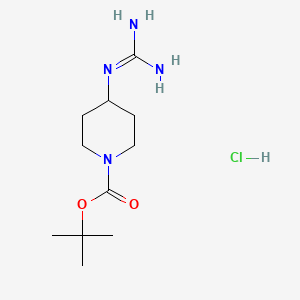
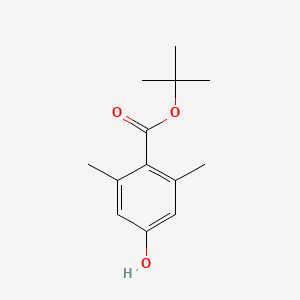
![tert-Butyl 4-hydroxy-7,8-dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate](/img/structure/B592315.png)
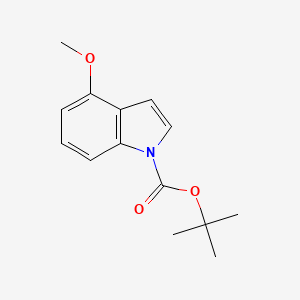
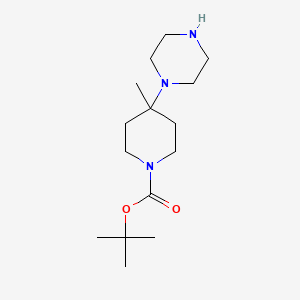
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)
